5-Bromo-2-(dimethoxymethyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(dimethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)7-4-3-6(9)5-10-7/h3-5,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUVVUBDVQXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Pyridine Scaffolds in Chemical Research
The pyridine (B92270) scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry and materials science. rsc.orgnih.govrsc.orgresearchgate.net Its presence in numerous FDA-approved drugs highlights its importance in the development of therapeutic agents. rsc.orgnih.govrsc.orgresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which are crucial for biological activity. mdpi.com
Pyridine and its derivatives are not only found in a multitude of pharmaceuticals but also in natural products like alkaloids, vitamins (such as niacin and pyridoxine), and coenzymes. nih.govrsc.orgmdpi.com This widespread presence in nature underscores the evolutionary selection of the pyridine core for diverse biological functions. nih.govrsc.org In the realm of materials science, pyridine-based structures are integral to the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and other functional materials. The ability to systematically modify the pyridine ring through various chemical reactions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable and sought-after molecular framework. guidechem.com
The Strategic Importance of Halogenated Pyridine Derivatives
Halogenated pyridine (B92270) derivatives are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.govnih.govacs.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a wide range of chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. For instance, brominated pyridines are often preferred for their balance of reactivity and stability. The bromine atom in 5-Bromo-2-(dimethoxymethyl)pyridine is strategically positioned at the 5-position, making it susceptible to a variety of coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science applications. google.com The development of novel methods for the selective halogenation of pyridines remains an active area of research, reflecting the continued importance of these versatile synthetic intermediates. nih.govnih.govacs.org
The Unique Chemical Reactivity of the Dimethoxymethyl Acetal Group
Precursor Synthesis and Strategic Functional Group Introduction
The primary route to this compound hinges on the synthesis of key precursors, which are then elaborated to the final product. This involves the targeted bromination of the pyridine ring and the formation of the acetal group.
Bromination Strategies for Pyridine Core Functionalization
The introduction of a bromine atom at the 5-position of the pyridine ring is a critical step. This is typically achieved through electrophilic bromination of a suitably activated pyridine derivative. For instance, the bromination of 2-substituted pyridines can be influenced by the nature of the substituent. Activating groups, such as methoxy (B1213986) or amino groups, can direct the bromination to specific positions. thieme-connect.com
One common precursor is 2-methoxypyridine (B126380), which upon bromination, can yield 5-bromo-2-methoxypyridine (B44785). chemicalbook.com The reaction of 2,5-dibromopyridine (B19318) with sodium hydroxide (B78521) in methanol (B129727) provides a high-yielding route to 5-bromo-2-methoxypyridine. chemicalbook.com The methoxy group in this intermediate can later be transformed or replaced to introduce the desired functionality.
Alternatively, direct bromination of pyridine N-oxides offers a powerful method for regioselective halogenation, particularly at the 2- and 4-positions. acs.orgresearchgate.net This approach can be advantageous for synthesizing specific isomers that are otherwise difficult to obtain. acs.org
Orthoformate-Mediated Acetal Formation from 5-Bromo-2-pyridinecarboxaldehyde Precursors
The dimethoxymethyl group is an acetal, which serves as a protected form of an aldehyde. A key precursor for its introduction is 5-Bromopyridine-2-carboxaldehyde. fishersci.senih.govsigmaaldrich.com This aldehyde can be synthesized through various methods, including the oxidation of the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyridine.
The conversion of 5-Bromopyridine-2-carboxaldehyde to this compound is typically achieved through acetalization. This reaction involves treating the aldehyde with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst. nih.gov This method is generally efficient and compatible with a range of functional groups. nih.gov
Alternative Synthetic Routes to Analogous Bromopyridine Acetals
Beyond the primary route, alternative strategies exist for the synthesis of bromopyridine acetals, often involving the generation of key intermediates like pyridinecarboxaldehydes and employing different regioselective bromination techniques.
Generation of Pyridinecarboxaldehydes as Key Synthetic Intermediates
The synthesis of various pyridinecarboxaldehyde isomers is crucial for accessing a diverse range of substituted pyridines. fishersci.senih.govsigmaaldrich.comsigmaaldrich.com These aldehydes can be prepared through the oxidation of the corresponding methylpyridines or hydroxymethylpyridines. For example, 5-bromo-2-methylpyridine (B113479) can be a precursor to 5-bromopyridine-2-carboxaldehyde. The synthesis of 5-bromo-2-methylpyridine itself can be achieved from 5-nitro-2-chloropyridine through a multi-step process involving condensation with diethyl malonate, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction. google.com
Regioselective Bromination Approaches within Pyridine Ring Systems
Achieving regioselectivity in the bromination of the pyridine ring is paramount. The choice of brominating agent and reaction conditions plays a significant role. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated pyridines. thieme-connect.com The solvent can also influence the outcome of the reaction. For instance, the bromination of 2-methoxypyridine with NBS can be performed in various solvents to achieve the desired 5-bromo isomer. thieme-connect.com
For less activated pyridine rings, harsher conditions or different strategies may be necessary. The direct bromination of pyridine itself often leads to a mixture of products. orgsyn.org Therefore, the use of pyridine N-oxides can be a valuable strategy to control the regioselectivity of bromination. acs.orgresearchgate.net The N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions, and the oxide can be subsequently removed. researchgate.net
Optimization of Reaction Conditions for Synthesis and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For Suzuki cross-coupling reactions involving bromopyridines, the choice of palladium catalyst and ligand is critical. mdpi.com Similarly, in bromination reactions, the molar ratio of the substrate to the brominating agent can significantly impact the product distribution. For instance, in the bromination of 2-bromo-6-methylpyridine, a 1:3 molar ratio with liquid bromine was found to be optimal for conversion.
In acetal formation, while traditional methods often use strong acid catalysts, milder conditions using trace amounts of conventional acids have been developed to improve compatibility with sensitive functional groups. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields in certain cases, such as in copper-catalyzed coupling and cyclization reactions. researchgate.net
Below is a table summarizing various synthetic approaches and conditions:
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
| 2,5-dibromopyridine | Sodium hydroxide, Methanol | 5-Bromo-2-methoxypyridine | Reflux | 98% | chemicalbook.com |
| 2-Aminopyridine | Hydrobromic acid, Bromine, Sodium nitrite | 2-Bromopyridine | 0°C or lower | 86-92% | orgsyn.org |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Acetic anhydride, Sulfuric acid | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 60°C | 85% | mdpi.com |
| 5-Bromopyridine-2-carboxaldehyde | Trimethyl orthoformate, Acid catalyst | This compound | Ambient temperature | - | nih.gov |
| 2,4-dimethoxypyridine | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromo-2,4-dimethoxypyridine | Inert atmosphere | 60% |
Control of Regioselectivity and Stereochemistry in Pyridine Derivatization
The precise placement of the bromo and dimethoxymethyl functional groups at the C5 and C2 positions of the pyridine ring, respectively, is critical. This regiochemical control is established during the synthesis of the key intermediate, 2-bromo-5-formylpyridine.
A robust method for the synthesis of 2-bromo-5-formylpyridine starts from 2,5-dibromopyridine. google.com This method utilizes a Grignard reaction, where one of the bromine atoms is selectively exchanged with magnesium to form a pyridyl Grignard reagent. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C) to control the reactivity. google.com The choice of Grignard reagent, such as isopropyl magnesium chloride, is crucial for the selective metal-halogen exchange at one of the bromine-substituted positions. google.com
Following the formation of the Grignard reagent, it is reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF). google.com This reaction introduces the aldehyde group onto the pyridine ring at the position where the Grignard reagent was formed. The subsequent workup of the reaction mixture yields the desired 2-bromo-5-formylpyridine with high regioselectivity. This selectivity arises from the specific conditions of the Grignard formation and subsequent reaction, which favors substitution at one of the two possible positions on the dibromopyridine starting material. This process ensures that the bromine atom remains at the C5 position while the formyl group is introduced at the C2 position.
In the context of synthesizing this compound, stereochemistry is not a factor in the final acetal formation step. The dimethoxymethyl group, -CH(OCH₃)₂, is achiral as it is attached to a non-stereogenic carbon center. Therefore, no new chiral centers are created during the conversion of the aldehyde to the acetal, and no stereoisomers are formed. The primary challenge lies in achieving the correct regiochemistry during the synthesis of the pyridine scaffold.
The following table outlines a reported synthesis of the precursor 2-bromo-5-formylpyridine, demonstrating the regioselective control.
| Starting Material | Reagents | Solvent | Temperature | Product | Yield | Reference |
| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 0 °C | 2-bromo-5-formylpyridine | Not specified | google.com |
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Bromine Position
The carbon-bromine bond at the C5 position of this compound is highly amenable to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycles of several powerful cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a diverse range of substituted pyridine derivatives.
Stille Coupling in the Construction of Complex Molecular Architectures
The Stille coupling is another powerful palladium-catalyzed reaction for forming C-C bonds, pairing an organic halide with an organostannane (organotin) reagent. researchgate.net Like the Suzuki reaction, it proceeds through an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.orgresearchgate.net this compound can serve as the halide partner in this reaction, coupling with various organostannanes such as vinyl-, aryl-, and heteroarylstannanes. nih.gov
The Stille reaction is known for its tolerance of a wide variety of functional groups and is often effective where other methods may fail, particularly with complex substrates. nih.gov For instance, stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) has been achieved using consecutive Stille couplings. nih.govnih.gov Studies comparing Stille and Suzuki reactions have noted that Stille coupling can be less sensitive to steric hindrance on the coupling partners. However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which often necessitates careful handling and purification procedures. youtube.comresearchgate.net
Table 3: Representative Organostannane Coupling Partners
| Organostannane Reagent | R¹ Group | Expected Product with this compound |
|---|---|---|
| Tributyl(vinyl)stannane | Vinyl | 5-Vinyl-2-(dimethoxymethyl)pyridine |
| Trimethyl(phenyl)stannane | Phenyl | 5-Phenyl-2-(dimethoxymethyl)pyridine |
| Tributyl(2-thienyl)stannane | 2-Thienyl | 5-(Thiophen-2-yl)-2-(dimethoxymethyl)pyridine |
| Tributyl(furan-2-yl)stannane | 2-Furanyl | 5-(Furan-2-yl)-2-(dimethoxymethyl)pyridine |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. nih.gov This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and advanced materials. For this compound, this transformation allows for the direct installation of a primary or secondary amino group at the C5-position.
The reaction mechanism is similar to other cross-couplings, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to yield the desired N-aryl product and regenerate the catalyst. researchgate.net
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered, electron-rich phosphine ligands has dramatically expanded the scope of the reaction. nih.govnih.gov Modern catalyst systems can accommodate a vast range of amine coupling partners, including primary and secondary alkylamines, anilines, and various N-heterocycles.
Research has led to highly versatile ligand systems that are effective for broad classes of amines. For example, specific biaryl phosphine ligands have been identified that show high efficacy for particular amine types:
BrettPhos : Often used for the coupling of primary amines.
RuPhos : Frequently employed for the coupling of secondary amines.
Josiphos-type ligands : Have shown high efficiency for coupling primary aliphatic amines and anilines.
These advanced catalytic systems are robust and can facilitate the coupling of complex and functionalized amines with heterocyclic halides like this compound, which can sometimes be challenging substrates due to potential catalyst inhibition. nih.gov
Table 4: Illustrative Amine Partners and Ligand Systems for Buchwald-Hartwig Amination
| Amine Type | Example Amine | Typical Ligand System | Expected Product with this compound |
|---|---|---|---|
| Primary Aliphatic Amine | Butylamine | Pd₂ (dba)₃ / BrettPhos | N-Butyl-2-(dimethoxymethyl)pyridin-5-amine |
| Secondary Aliphatic Amine | Diethylamine | Pd-G3-RuPhos / RuPhos | N,N-Diethyl-2-(dimethoxymethyl)pyridin-5-amine |
| Primary Arylamine | Aniline | Pd(OAc)₂ / XPhos | N-Phenyl-2-(dimethoxymethyl)pyridin-5-amine |
| N-Heterocycle | Morpholine | Pd₂ (dba)₃ / RuPhos | 4-(2-(Dimethoxymethyl)pyridin-5-yl)morpholine |
| Heteroarylamine | 3-Aminopyridine | Pd(OAc)₂ / Josiphos | N-(Pyridin-3-yl)-2-(dimethoxymethyl)pyridin-5-amine |
Regioselectivity and Functional Group Tolerance in Aryl Aminations
The bromo substituent at the C5 position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. researchgate.net This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.
In the context of substituted halopyridines, the regioselectivity of amination is a critical consideration, particularly when multiple halogen atoms are present. For dihalopyridines, the outcome of the reaction can be controlled by the nature of the halogen, with the order of reactivity typically being I > Br > Cl. researchgate.net This allows for selective mono-amination at the more reactive halogen site. While this compound possesses only one halogen, understanding this principle is crucial when designing syntheses with more complex pyridines.
A significant advantage of modern Buchwald-Hartwig amination protocols is their high degree of functional group tolerance. Catalytic systems, often employing specialized phosphine ligands like Xantphos or N-heterocyclic carbene (NHC) ligands, can operate under mild conditions. researchgate.netresearchgate.net This allows for the successful coupling of amines with aryl halides that contain sensitive functional groups such as esters, ketones, nitriles, and even unprotected phenols and alcohols. researchgate.netnih.gov The use of moderate bases is also key to preventing the degradation of sensitive substrates. nih.gov This tolerance is particularly relevant for this compound, as the acetal group is sensitive to acidic conditions. The mild, often slightly basic, conditions of the Buchwald-Hartwig amination ensure the integrity of the dimethoxymethyl group during the C-N bond formation.
| Catalyst System Component | Role in Functional Group Tolerance | Example Tolerated Groups |
| Palladium Precatalyst | Forms the active Pd(0) species that drives the catalytic cycle. | Esters, Amides |
| Specialized Ligands (e.g., Xantphos, GPhos) | Stabilize the palladium center and facilitate reductive elimination. | Nitriles, Ketones |
| Mild Bases (e.g., Cs2CO3, NaOTMS) | Deprotonate the amine without promoting side reactions or substrate degradation. | Alcohols, Phenols |
Chemical Transformations of the 2-(Dimethoxymethyl) Acetal Moiety
The 2-(dimethoxymethyl) group serves as a protected form of an aldehyde, which can be unmasked or transformed under specific reaction conditions.
The most fundamental transformation of the dimethoxymethyl acetal is its hydrolysis under acidic conditions to yield the corresponding aldehyde, 5-bromo-2-pyridinecarboxaldehyde. cymitquimica.comsigmaaldrich.com This reaction is a standard deprotection strategy in organic synthesis.
Reaction Scheme: Acetal Hydrolysis
This compound + H₂O ---(H⁺ catalyst)--> 5-Bromo-2-pyridinecarboxaldehyde + 2 CH₃OH
The hydrolysis of acetals is a reversible process, and the mechanism involves protonation of one of the methoxy oxygen atoms, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This formation of the carbocation intermediate is generally the rate-determining step of the reaction. researchgate.net The subsequent attack of water on this intermediate, followed by deprotonation, yields a hemiacetal, which then breaks down to the final aldehyde and a second molecule of methanol.
The kinetics of this cleavage can be influenced by several factors. Electron-withdrawing groups on the pyridine ring can destabilize the carbocation intermediate, thereby slowing down the rate of hydrolysis. Conversely, electron-donating groups would be expected to accelerate it. The reaction is typically driven to completion by using a large excess of water and removing the methanol byproduct, in accordance with Le Châtelier's principle. The rate of acetalization and hydrolysis can be affected by the solvent system and the presence of other additives. nih.gov
In molecules containing multiple acid-sensitive protecting groups, achieving selective deprotection is a common synthetic challenge. The reactivity of different acetal or ketal groups can vary based on their electronic and steric environment. nih.gov For instance, acetals derived from less hindered alcohols or those that lead to more stable carbocation intermediates will hydrolyze more readily.
Selective deprotection of the dimethoxymethyl group in a complex molecule containing other acid-labile groups (like other acetals, ketals, or silyl (B83357) ethers) can be achieved by carefully controlling the reaction conditions. This includes using milder acidic reagents (e.g., aqueous acetic acid, pyridinium (B92312) p-toluenesulfonate) or carefully titrating the amount of a stronger acid. nih.gov The choice of solvent can also play a role in modulating the reactivity. This allows for the unmasking of the 2-formyl group on the pyridine ring while preserving other protected functionalities within the molecule.
Once the acetal is hydrolyzed to 5-bromo-2-pyridinecarboxaldehyde, the resulting aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-bromo-2-pyridinecarboxylic acid. Standard oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver(I) oxide (Ag₂O) for substrates sensitive to harsh conditions.
Reaction Scheme: Oxidation of Aldehyde
5-Bromo-2-pyridinecarboxaldehyde ---([O])--> 5-Bromo-2-pyridinecarboxylic Acid
| Oxidizing Agent | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong oxidant, can be harsh |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Strongly acidic, powerful oxidant |
| Silver(I) Oxide (Ag₂O) | Aqueous NaOH or NH₄OH | Mild conditions, suitable for sensitive substrates |
Alternatively, the aldehyde obtained from acetal hydrolysis can be reduced to the primary alcohol, (5-bromopyridin-2-yl)methanol. synquestlabs.com This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this reduction due to its mildness and selectivity for aldehydes and ketones over other reducible functional groups like esters or amides. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, although its higher reactivity requires more stringent anhydrous conditions.
Reaction Scheme: Reduction of Aldehyde
5-Bromo-2-pyridinecarboxaldehyde ---([H])--> (5-Bromopyridin-2-yl)methanol
| Reducing Agent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | Mild and selective, easy to handle |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | Very powerful, less selective, requires inert atmosphere |
Acid-Catalyzed Hydrolysis to 5-Bromo-2-pyridinecarboxaldehyde
Other Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring of this compound is electron-deficient, a characteristic that fundamentally governs its reactivity. This electronic nature makes the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless facilitated by activating groups or specific reaction conditions. The primary sites for substitution are the carbon atoms of the pyridine ring, with the existing bromo and dimethoxymethyl substituents directing the regioselectivity of these transformations.
Nucleophilic Substitution Pathways
The most prominent nucleophilic substitution pathway for this compound involves the displacement of the bromide at the C-5 position. This is primarily achieved through two major strategies: metal-halogen exchange followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions.
Metal-Halogen Exchange:
The bromine atom at the C-5 position can be exchanged with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate. orgsyn.org This transformation inverts the polarity at the C-5 carbon, turning it from an electrophilic to a potent nucleophilic center. This nucleophile can then be quenched with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This two-step sequence is a powerful method for the synthesis of 5-substituted pyridine derivatives.
The general process begins with the treatment of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), or through the formation of a Grignard reagent with magnesium metal. orgsyn.orgnih.gov The resulting 2-(dimethoxymethyl)pyridin-5-yl)lithium or -magnesium halide is then reacted in situ with an electrophile. For instance, reacting the lithiated intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.
While specific studies on this compound are not extensively documented, the reactivity of similar compounds like 2,5-dibromopyridine provides valuable insight. In these cases, selective metal-halogen exchange can be achieved, followed by trapping with electrophiles like dimethylformamide (DMF) to yield aldehydes. researchgate.netgoogle.com
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly applicable to this compound for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. These reactions are valued for their broad substrate scope and functional group tolerance. orgsyn.org
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to form biaryl structures. For example, reacting this compound with an arylboronic acid would yield a 5-aryl-2-(dimethoxymethyl)pyridine. nih.govnih.govresearchgate.net
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. orgsyn.orgwikipedia.orgorganic-chemistry.org The pyridyl zinc halides required for the reverse reaction can be prepared via transmetalation from the corresponding pyridyl lithium species. orgsyn.org
Stille Coupling: This involves the coupling of the bromopyridine with an organotin (stannane) reagent. organic-chemistry.orglibretexts.orgwikipedia.org It offers a wide scope for the types of carbon fragments that can be introduced.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.org This allows for the synthesis of 5-amino-pyridine derivatives from a wide range of primary and secondary amines. nih.gov
The table below summarizes these potential nucleophilic substitution reactions on the pyridine ring.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Metal-Halogen Exchange & Quench | 1. n-BuLi or Mg 2. Electrophile (e.g., DMF, Aldehyde) | 5-Substituted Pyridine (e.g., Aldehyde, Alcohol) | researchgate.netgoogle.com |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 5-Aryl-2-(dimethoxymethyl)pyridine | nih.govorganic-chemistry.org |
| Negishi Coupling | Organozinc reagent (R-ZnX), Pd or Ni catalyst | 5-Alkyl/Aryl-2-(dimethoxymethyl)pyridine | orgsyn.orgwikipedia.org |
| Stille Coupling | Organostannane (R-SnR'₃), Pd catalyst | 5-Alkyl/Aryl/Vinyl-2-(dimethoxymethyl)pyridine | organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Ligand, Base | 5-(Dialkylamino)-2-(dimethoxymethyl)pyridine | wikipedia.orglibretexts.org |
Electrophilic Substitution Pathways
Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen. Reactions like nitration, sulfonation, or Friedel-Crafts alkylation typically require harsh conditions and often result in low yields. The presence of the bromine atom further deactivates the ring towards electrophilic attack.
However, electrophilic substitution can be achieved through directed ortho-metalation (DoM). In this strategy, a directing group guides the deprotonation of an adjacent position by a strong base, creating a nucleophilic center that can then react with an electrophile. For this compound, the dimethoxymethyl group, or more likely a related alkoxy group, could potentially direct lithiation to the C-3 position.
Studies on the closely related 5-Bromo-2,4-dimethoxypyridine have shown that directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as iodine, can lead to substitution at the C-3 position. A similar strategy could foreseeably be applied to this compound, providing a route to 3,5-disubstituted pyridine derivatives.
The table below outlines a potential electrophilic substitution reaction.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Directed ortho-Metalation | 1. Strong Base (e.g., LDA) 2. Electrophile (e.g., I₂) | 3-Substituted-5-bromo-2-(dimethoxymethyl)pyridine |
Applications in Advanced Organic Synthesis and Materials Science
Construction of Multi-substituted Pyridine (B92270) Derivatives
5-Bromo-2-(dimethoxymethyl)pyridine serves as an exceptional scaffold for the synthesis of multi-substituted pyridine derivatives. The two distinct functional groups—the bromo group at the 5-position and the dimethoxymethyl acetal (B89532) at the 2-position—can be manipulated selectively to introduce a variety of substituents onto the pyridine core.
The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling, a powerful method for creating C-C bonds, can be employed to introduce aryl or heteroaryl groups at the 5-position. In a related context, 5-bromo-2-methoxypyridine (B44785) has been successfully coupled with bis(pinacolato)diboron (B136004) to generate a boronic acid pinacol (B44631) ester, which then participates in further coupling reactions to produce bipyridine structures. researchgate.net This strategy is directly applicable to this compound. Similarly, Stille coupling provides another avenue for introducing alkyl, vinyl, or aryl groups. researchgate.net
The dimethoxymethyl group is a stable protecting group for a formyl (aldehyde) group. tcichemicals.comsigmaaldrich.com Under mild acidic conditions, it can be readily deprotected to reveal the highly reactive 2-pyridinecarboxaldehyde. This aldehyde can then undergo a plethora of subsequent transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce diverse side chains at the 2-position. This dual reactivity makes the parent compound a linchpin in synthetic strategies aimed at producing pyridines with complex substitution patterns.
A study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) highlights the utility of the bromo-pyridine core in Suzuki cross-coupling reactions to generate a library of novel pyridine derivatives with various aryl groups. mdpi.comresearchgate.net
Table 1: Representative Transformations for Synthesizing Multi-substituted Pyridines
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| 5-Bromo-2-methoxypyridine | Borylation/Suzuki Coupling | Bis(pinacolato)diboron, Pd Catalyst, 2-Halogenated pyridine | Bipyridine derivative | researchgate.net |
| 2,5-Dibromopyridine (B19318) | Stille Coupling | 2-Trimethylstannylpyridine, Pd Catalyst | 5-Bromo-2,2'-bipyridine | researchgate.net |
| 5-Bromo-2-methylpyridin-3-amine | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
Synthesis of Complex Heterocyclic Scaffolds and Fused Ring Systems
Beyond simple substitution, this compound is a key starting material for constructing more elaborate molecular frameworks, including complex heterocyclic scaffolds and fused ring systems that are prevalent in pharmaceuticals and functional materials.
The functionalities of this compound are ideally suited for building fused bicyclic and tricyclic systems. A notable example is the direct synthesis of 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine , demonstrating the integration of a furan (B31954) ring onto the pyridine scaffold. scirp.org General synthetic methods for furans often involve the cyclization of precursors containing appropriately positioned functional groups, a strategy enabled by the dual reactivity of the title compound. mdpi.com For instance, the aldehyde (unmasked from the acetal) can react with a nucleophile introduced via the bromo position to facilitate ring closure.
The synthesis of pyrrole-fused systems can also be envisaged. While direct synthesis from the title compound is not explicitly detailed in the provided sources, related research shows the incorporation of a pyrrole (B145914) moiety attached to a brominated phenyl ring, which is analogous to the bromopyridine system. tandfonline.com The synthesis of 5-bromo-2-(2,5-dimethylpyrrole-1-yl)pyridine further establishes the feasibility of linking pyrrole and bromopyridine units, which can be precursors to fused architectures.
The creation of chemical libraries containing a wide variety of related structures is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for generating polyfunctionalized pyridine libraries due to its predictable and sequential reactivity.
One can envision a combinatorial approach where the bromine at the 5-position is first reacted with a diverse set of partners (e.g., various boronic acids in a Suzuki coupling). mdpi.com Following this initial diversification, the acetal at the 2-position can be hydrolyzed to the aldehyde. This aldehyde then provides a second point for diversification through reactions like Schiff base formation with a library of amines, followed by reduction. scirp.orgnih.gov This two-step sequence allows for the rapid assembly of a large matrix of compounds from a single, versatile building block, where the substituents at positions 2 and 5 can be systematically varied.
Precursor in the Development of Advanced Ligands and Organocatalysts
The pyridine nucleus, particularly when part of a bipyridine or terpyridine structure, is a privileged scaffold for constructing ligands for metal catalysis and organocatalysts. This compound is a valuable precursor for these applications.
Through coupling reactions at the 5-bromo position, bipyridine units can be readily synthesized. researchgate.net For example, a Suzuki or Stille coupling between this compound and a 2-pyridyl-organometallic reagent would yield a 2,2'-bipyridine (B1663995) derivative. The resulting bipyridine can be further functionalized at the original acetal position. These substituted bipyridines are crucial in coordination chemistry, forming stable complexes with a wide range of transition metals used in catalysis. scirp.orgnih.gov The electronic properties of these bipyridine ligands can be fine-tuned by the nature of the substituents, which in turn modulates the catalytic activity of the metal center. tandfonline.com
Furthermore, the aldehyde functionality, unmasked from the dimethoxymethyl group, is a key handle for creating Schiff base ligands by condensation with primary amines. nih.gov These Schiff bases, particularly those incorporating other donor atoms, are an important class of ligands for catalysis. The introduction of chiral amines can lead to the formation of chiral Schiff base ligands, which are instrumental in asymmetric catalysis.
Table 2: Synthesis of Ligand Precursors from Bromopyridines
| Precursor | Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromopyridine | Stille Coupling | 2-Trimethylstannylpyridine, Pd catalyst | 5-Bromo-2,2'-bipyridine | Ligand for metal complexes | researchgate.net |
| 5'-Substituted-6-bromo-2,2'-bipyridine | Carboethoxylation | CO, EtOH, Pd(0) | 5'-Substituted-6-carboxy-2,2'-bipyridine | Preorganized ligands | nih.gov |
| Pyridine-2-carboxaldehyde | Schiff Base Formation | p-Toluidine | Pyridyl Schiff Base | Ligand for Ru(II) and Zn(II) | nih.gov |
Potential Applications in Functional Materials Research (e.g., Optoelectronic Precursors)
The unique electronic properties of conjugated systems built upon pyridine and bipyridine units make them attractive targets for functional materials research, particularly in optoelectronics. This compound is a strategic precursor for synthesizing such materials.
Cross-coupling reactions, such as the Suzuki coupling, enable the synthesis of extended π-conjugated systems by linking the pyridine core to other aromatic or heteroaromatic units. mdpi.comacs.org This approach can be used to build oligomers and polymers with tailored electronic properties. Bipyridine and terpyridine complexes with metals like ruthenium are well-known for their photophysical properties, including intense metal-to-ligand charge transfer (MLCT) absorptions, making them suitable for applications in solar energy conversion and as components in light-emitting devices (LEDs). beilstein-journals.orgbeilstein-journals.orgnih.gov The synthesis of these complexes often relies on bipyridine ligands derived from bromopyridine precursors. researchgate.netnih.gov
Theoretical and experimental studies have shown that substituting bipyridine ligands can significantly alter the electronic and optical properties of the resulting materials. tandfonline.comresearchgate.net For instance, the introduction of different functional groups can modify the HOMO-LUMO energy gap, influencing the absorption and emission wavelengths of the material. tandfonline.com Porphyrin-based materials incorporating bipyridine ligands have been synthesized and shown to have potential for various optoelectronic applications. academie-sciences.fr The versatility of this compound allows for the systematic introduction of various functionalities to fine-tune these properties, paving the way for the rational design of new materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and molecular sensors.
Theoretical and Computational Investigations of 5 Bromo 2 Dimethoxymethyl Pyridine
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical reactivity. Modern computational methods, particularly Density Functional Theory (DFT), are extensively used to analyze the distribution of electrons and predict sites of chemical reactivity. nih.govresearchgate.net
Initial computational assessments of 5-Bromo-2-(dimethoxymethyl)pyridine provide basic physicochemical parameters. These descriptors are useful in predicting the molecule's behavior in various chemical environments. chemscene.com
| Computed Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 31.35 Ų | Predicts transport properties such as cell permeability. |
| LogP | 2.1355 | Measures lipophilicity, affecting solubility and membrane transport. |
| Rotatable Bonds | 3 | Indicates molecular flexibility, crucial for conformational analysis. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| Hydrogen Bond Donors | 0 | The molecule lacks protons attached to electronegative atoms to donate. |
| Table 1: Calculated Physicochemical Properties of this compound. Data sourced from computational models. chemscene.com |
More advanced DFT calculations on analogous bromopyridine systems reveal detailed electronic properties and reactivity descriptors. nih.gov These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap generally implies lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP) maps are another powerful tool, visualizing the electrostatic potential on the electron density surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a guide to the molecule's reactive behavior. nih.govchemrxiv.org For this compound, the pyridine (B92270) nitrogen would be an electron-rich site, while the carbon atoms bonded to the electronegative bromine and oxygen atoms would be relatively electron-poor.
To illustrate the types of insights gained, the following table presents reactivity descriptors calculated for a similar compound, ethyl 5-amino-2-bromoisonicotinate, using DFT at the B3LYP/6–311+G(d,p) level. nih.gov
| Reactivity Descriptor | Value (eV) | Description |
| EHOMO | -6.2700 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -2.1769 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.0931 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 6.2700 | Energy required to remove an electron (approximated as -EHOMO). |
| Electron Affinity (A) | 2.1769 | Energy released when an electron is added (approximated as -ELUMO). |
| Electronegativity (χ) | 4.2234 | Tendency to attract electrons (I+A)/2. |
| Chemical Hardness (η) | 2.0465 | Resistance to charge transfer (I-A)/2. |
| Electrophilicity Index (ω) | 4.3580 | Global electrophilic nature of the molecule (μ²/2η). |
| Table 2: DFT-Calculated Reactivity Descriptors for an Analogous Compound, Ethyl 5-amino-2-bromoisonicotinate. nih.gov These values exemplify the data obtained from electronic structure analysis. |
Mechanistic Elucidation of Key Transformations (e.g., Cross-Coupling Pathways)
5-Bromopyridine derivatives are crucial building blocks in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds. thieme-connect.comnih.gov Computational studies are instrumental in elucidating the complex multi-step mechanisms of these transformations. nih.gov
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com DFT calculations can model the transition states and intermediates for each step, providing energy barriers and reaction thermodynamics. nih.gov
Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. Computational studies on halobenzenes have shown that the bond dissociation energy decreases down the halogen group. The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium catalyst. illinois.edu This theoretical finding explains the common experimental choice of aryl bromides for these reactions. illinois.edu
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium center. The mechanism of this step, particularly the role of the base, has been a subject of computational investigation. DFT calculations on model systems suggest that the dominant pathway involves the activation of the organoboronic acid by the base to form a more nucleophilic boronate species, which then reacts with the palladium complex. nih.gov
Reductive Elimination : The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.
| Catalytic Step | Description | Computational Insight |
| Oxidative Addition | The C-Br bond of the pyridine derivative adds across a Pd(0) center, forming a Pd(II) complex. | Calculations of bond dissociation energies confirm that the C-Br bond is weaker than C-Cl, facilitating this initial step. illinois.edu |
| Transmetalation | The aryl or vinyl group from the boronic acid (activated by a base) displaces the bromide on the Pd(II) complex. | DFT models have evaluated competing pathways, supporting a mechanism where the base first activates the boronic acid before it reacts with the palladium center. nih.gov |
| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst. | The energy profile of this final step can be calculated to ensure it is thermodynamically favorable and kinetically accessible. |
| Table 3: Key Steps of the Suzuki-Miyaura Catalytic Cycle and the Role of Computational Elucidation. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its interactions and reactivity. The molecule possesses three key rotatable bonds: the C2-C(acetal) bond and the two O-CH₃ bonds of the dimethoxymethyl group. chemscene.com The rotation around these bonds gives rise to various conformers with different energies.
Conformational analysis , typically performed using DFT or semi-empirical methods, aims to identify the most stable conformers (lowest energy) and the energy barriers for rotation between them. researchgate.net For instance, studies on structurally related molecules like 2-acetylpyridine (B122185) show that specific planar arrangements are often favored due to electronic effects and the minimization of steric hindrance. mq.edu.au In this compound, the orientation of the dimethoxymethyl group relative to the pyridine ring will be influenced by potential steric clashes with the pyridine nitrogen and the hydrogen at the C3 position, as well as electronic interactions like n→π* interactions. researchgate.net
Molecular Dynamics (MD) simulations provide a complementary, dynamic picture. While conformational analysis identifies static energy minima, MD simulates the movement of atoms over time at a given temperature. This can reveal the accessibility of different conformations, the average time spent in each state, and how the molecule's shape fluctuates in solution. For a flexible molecule like this, MD simulations can provide insights into the dominant conformations present under realistic conditions, which is crucial for understanding its binding to biological targets or its participation in chemical reactions. chemrxiv.org
| Rotatable Bond | Atoms Involved | Expected Influence on Conformation | Typical Computational Method |
| Pyridine-Acetal C-C | C2(pyridine) - C(acetal) | Controls the orientation of the entire dimethoxymethyl group relative to the aromatic ring. | DFT, Semi-empirical (PM3) |
| Acetal (B89532) C-O (x2) | C(acetal) - OCH₃ | Determines the positioning of the two methoxy (B1213986) groups. | DFT, Molecular Mechanics (MM) |
| Table 4: Key Rotatable Bonds in this compound and Methods for Conformational Study. |
Spectroscopic Property Simulations
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Methods like DFT can calculate vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), which aids in the assignment of complex experimental spectra. researchgate.net For example, a full vibrational analysis was performed on the related molecule 2-fluoro-5-bromopyridine using DFT, allowing for a complete assignment of its fundamental modes. researchgate.net
Circular Dichroism (CD) Analysis is a specialized spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. As this compound is an achiral molecule, it will not exhibit a CD spectrum by itself.
However, theoretical CD analysis would become relevant under two scenarios:
Chiral Derivatization : If a chiral center were introduced into the molecule, for example, by replacing the dimethoxymethyl group with a chiral substituent.
Complexation : If the molecule were to act as a ligand binding to a chiral entity, such as a metal center with other chiral ligands or a biological macromolecule.
In such hypothetical cases, computational methods could simulate the CD spectrum. Theoretical analysis, often involving molecular orbital (MO) theory, can dissect the spectrum to determine which electronic transitions (e.g., n→π* or π→π* transitions involving the pyridine chromophore) are responsible for the observed CD signals. researchgate.net This provides detailed information about the three-dimensional structure and electronic environment of the chiral system.
| Spectroscopic Technique | Simulated Property | Information Gained |
| FT-IR / FT-Raman | Vibrational Frequencies & Intensities | Aids in assigning experimental peaks to specific bond stretches, bends, and torsions. researchgate.net |
| UV-Vis | Electronic Transition Wavelengths & Oscillator Strengths | Predicts the absorption maxima corresponding to electronic excitations (e.g., n→π, π→π). researchgate.net |
| NMR | Chemical Shifts & Coupling Constants | Predicts the NMR spectrum, helping to confirm the molecular structure. |
| Circular Dichroism (CD) | Rotational Strengths of Transitions | For chiral derivatives, it would help determine absolute configuration and analyze electronic structure within a chiral environment. researchgate.net |
| Table 5: Overview of Simulated Spectroscopic Properties and Their Applications. |
Future Perspectives and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies
The future synthesis of 5-Bromo-2-(dimethoxymethyl)pyridine and its analogs will likely be driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. acs.org Current synthetic routes to substituted pyridines often rely on classical methods that can be resource-intensive. Emerging research points toward more sustainable alternatives.
One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times from hours to minutes and improve yields for various pyridine (B92270) syntheses, often using greener solvents like ethanol. acs.orgnih.gov Another key area is the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer high efficiency, selectivity, and the crucial advantage of being easily separated and recycled. wikipedia.org For instance, surface-modified PET@UiO-66 vials have been used for the sustainable synthesis of 2,4,6-trisubstituted pyridines, a methodology that could be conceptually adapted. wikipedia.org Furthermore, rhodium-catalyzed [2+2+2] cycloadditions in environmentally benign solvents represent another advanced, eco-friendly route to pyridine derivatives. researchgate.net
| Sustainable Method | Key Advantages | Potential Application to Pyridine Synthesis | Reference |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy use | Rapid formation of the pyridine ring from acyclic precursors. | acs.orgnih.gov |
| Heterogeneous Catalysis (MOFs) | Recyclability, low cost, high surface area, ease of separation | Catalyzing multi-component reactions to build the substituted pyridine core. | wikipedia.org |
| Rhodium-Catalyzed Cycloaddition | High efficiency, tolerance of functional groups, use of green solvents | Constructing the pyridine ring via cyclization of diynes and oximes in ethanol. | researchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Derivatization
The bromine atom at the C5 position of this compound is a prime handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. While palladium catalysts are standard, future research will likely focus on novel catalytic systems that offer broader substrate scope, lower catalyst loadings, and milder reaction conditions.
Palladium(II) complexes with various pyridine-based ligands have been shown to be effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions, and tailoring these ligands could optimize reactions involving this compound. nih.gov The development of catalysts based on more abundant and less expensive metals like nickel and copper is a major goal. Copper-catalyzed cascade reactions, for example, have enabled the switchable synthesis of functionalized pyridines and pyrroles. acs.org For C-N bond formation, modern Buchwald-Hartwig amination protocols, potentially using advanced ligands or ruthenium-based catalysts, could be explored to introduce diverse nitrogen-based functionalities. A ruthenium(II) catalytic system has been successfully used to convert 2-bromopyridines into complex 2-pyridone structures through a domino reaction involving C-O, C-N, and C-C bond formations. nih.gov
Advanced Functionalization Strategies for Tunable Properties
Beyond derivatization at the bromine site, advanced strategies that functionalize the C-H bonds of the pyridine ring are emerging as powerful tools for creating molecular diversity. These late-stage functionalization (LSF) techniques allow for the modification of complex molecules without the need for de novo synthesis. wikipedia.org
For this compound, direct C-H activation could introduce substituents at the C3, C4, or C6 positions. youtube.com This remains a challenge due to the electron-poor nature of the pyridine ring. youtube.com However, new protocols for the regioselective C-H arylation of pyridines bearing electron-withdrawing groups have been developed, which could be applicable. mdpi.com Another innovative approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr), which has been used to functionalize pyridines at the position alpha to the nitrogen. acs.orgrsc.org Radical-based methods, such as those harnessing pyridinyl radicals generated via single-electron reduction, offer distinct positional selectivity compared to classical Minisci chemistry and could be used to install allylic groups. numberanalytics.com These advanced methods would provide access to derivatives with finely tuned electronic and steric properties, which is crucial for applications in medicinal chemistry and materials science. nih.gov
| Strategy | Target Position(s) | Description | Potential Outcome | Reference |
| Direct C-H Arylation | C3, C4 | Palladium-catalyzed coupling of C-H bonds with aryl halides, often guided by electronic effects of existing substituents. | Introduction of aryl groups to modulate electronic properties or serve as further reaction handles. | mdpi.com |
| C-H Fluorination/SNAr | C6 (α to Nitrogen) | A two-step sequence involving selective fluorination of a C-H bond followed by displacement of fluoride (B91410) with various nucleophiles. | Installation of a wide range of N, O, S, or C-linked functional groups under mild conditions. | acs.orgrsc.org |
| Pyridinyl Radical Coupling | C4, C6 | Photochemical generation of a pyridinyl radical which couples with other radical species (e.g., allylic radicals). | C(sp²)-C(sp³) bond formation with regioselectivity divergent from traditional methods. | numberanalytics.com |
Interdisciplinary Research Interfaces with Catalysis and Materials Science
The true potential of this compound and its derivatives will be realized at the interface of organic synthesis with catalysis and materials science. Pyridine derivatives are widely used as ligands in transition-metal catalysis because their electronic properties can be tuned to influence the activity and selectivity of the metal center. beilstein-journals.orgunimi.it
Derivatives of this compound could be designed as novel ligands for a range of catalytic transformations. For example, bipyridine structures, accessible via coupling reactions at the C5-bromo position, are classic chelating ligands in catalysts for reactions like carbon dioxide reduction and hydrosilylation. nih.govresearchgate.net The dimethoxymethyl group can be readily deprotected to an aldehyde, providing a reactive site for creating more complex ligand architectures, such as Schiff base ligands or macrocycles containing a pyridine unit. rsc.org These pyridine-containing macrocyclic complexes have shown significant promise in stereoselective catalysis and oxidation reactions. unimi.itcnr.it
In materials science, functionalized pyridines are building blocks for conducting polymers, luminescent materials, and organic semiconductors. numberanalytics.com The ability to strategically introduce different functional groups onto the this compound core via the methods described above would allow for the systematic tuning of photophysical and electronic properties, paving the way for its incorporation into novel functional materials.
Q & A
Q. What are the common synthetic routes for preparing 5-bromo-2-(dimethoxymethyl)pyridine, and how do reaction conditions influence yield?
Q. How is this compound characterized, and what analytical techniques are essential for confirming purity?
- Methodological Answer : 1H/13C NMR is critical for structural confirmation, with distinct signals for the dimethoxymethyl group (e.g., δ ~3.3 ppm for OCH₃ protons) and pyridine ring protons (δ ~7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: 262.10 for C₉H₁₂BrNO₃). HPLC (≥99% purity) with a C18 column and acetonitrile/water gradient ensures purity for downstream applications. Stability under analytical conditions (e.g., room temperature) should be verified .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate:
- Organometallic catalysis : The bromine atom enables Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups for ligand design (e.g., Au(III) complexes in catalysis) .
- Pharmaceutical intermediates : The dimethoxymethyl group can be hydrolyzed to aldehyde functionalities for constructing antimalarial quinolones or kinase inhibitors .
Advanced Research Questions
Q. How does the dimethoxymethyl group influence the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The electron-donating dimethoxymethyl group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the pyridine nitrogen. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, showing increased electron density at C4. Experimentally, bromination at C4 can be confirmed by NOESY NMR to distinguish between regioisomers. Competing steric effects from the bulky substituent may require low temperatures (−20°C) to suppress side products .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation be mitigated?
- Methodological Answer : The dimethoxymethyl group is prone to hydrolysis in acidic media (pH < 3), forming a reactive aldehyde. Stability studies (TLC/HPLC monitoring) show <5% degradation after 24 hours at pH 5–6. To prevent decomposition:
Q. How can conflicting data on synthetic yields (e.g., 78% vs. 91%) be resolved through mechanistic analysis?
- Methodological Answer : Contradictions often arise from trace moisture or oxygen in reaction systems. Systematic troubleshooting includes:
- Oxygen-free protocols : Use Schlenk lines for catalyst activation (e.g., Pd(0) vs. Pd(II) species).
- Additive screening : Ligands like XPhos enhance Pd-catalyzed coupling efficiency.
- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for oxidative addition (Br–C bond cleavage) and assesses steric/electronic effects of the dimethoxymethyl group. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
